Cobalt(II) sulfate hydrate

Übersicht

Beschreibung

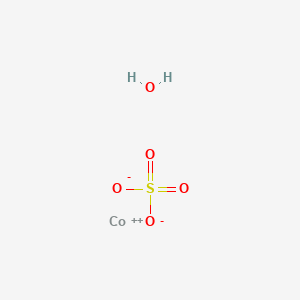

Cobalt(II) sulfate hydrate is an inorganic compound with the chemical formula CoSO₄·xH₂O, where x can vary, typically being 6 or 7. It is commonly found as a red or pink crystalline solid that is highly soluble in water and methanol. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .

Vorbereitungsmethoden

Cobalt(II) sulfate hydrate can be synthesized through several methods:

Reaction with Sulfuric Acid: Metallic cobalt, cobalt oxide, cobalt hydroxide, or cobalt carbonate can be dissolved in dilute sulfuric acid, followed by crystallization to yield the heptahydrate form.

Industrial Production: The industrial production of this compound involves similar methods but on a larger scale, ensuring high purity and consistency of the product.

Analyse Chemischer Reaktionen

Dehydration and Thermal Decomposition

Cobalt(II) sulfate hydrates lose water molecules upon heating, transitioning through distinct hydration states :

Table 1: Thermal Stability of Hydrates

| Hydrate Form | Dehydration Temperature | Product |

|---|---|---|

| Heptahydrate | >70% humidity | Hexahydrate |

| Hexahydrate | 100°C | Monohydrate |

| Monohydrate | 250°C | Anhydrous CoSO₄ |

Acid-Base Reactions

Cobalt(II) sulfate reacts with bases to form cobalt(II) hydroxide, a pink precipitate :

This hydroxide is amphoteric, dissolving in excess strong acid or base:

Reduction

Cobalt(II) sulfate is reduced by more active metals (e.g., zinc) in aqueous solutions :

Oxidation

In strongly acidic media, Co²⁺ oxidizes to Co³⁺ using agents like ozone or fluorine :

Table 2: Redox Behavior

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Reduction | Zn | Metallic Co | Aqueous, room temp |

| Oxidation | O₃/H₂SO₄ | Co₂(SO₄)₃·18H₂O | 8M H₂SO₄, electrolytic |

Complexation Reactions

Cobalt(II) sulfate forms coordination complexes with ligands like ammonia :

The hexaaquacobalt(II) ion () is paramagnetic due to three unpaired d-electrons, enabling its use in magnetic studies .

Catalytic Uses

Cobalt(II) sulfate serves as a catalyst in oxidation reactions and electroplating baths due to its redox-active Co²⁺ ions .

Solubility and Stability Data

Table 3: Solubility in Water

| Hydrate Form | Solubility (g/100 mL) | Temperature |

|---|---|---|

| Anhydrous | 36.2 | 20°C |

| Heptahydrate | 67.0 | 70°C |

The heptahydrate is hygroscopic, stabilizing at >70% humidity .

Wissenschaftliche Forschungsanwendungen

Chemical and Industrial Applications

Cobalt(II) sulfate hydrate serves as an essential intermediate in the production of various cobalt compounds and plays a crucial role in industrial processes.

Pigment Production

Cobalt(II) sulfate is widely used in manufacturing cobalt-based pigments, which are known for their vibrant blue and green colors. These pigments are utilized in:

- Ceramics : Enhancing the aesthetic quality of ceramic glazes.

- Glass : Imparting color to glass products.

- Paints and Coatings : Providing durable color in artistic and industrial applications.

Electroplating and Batteries

The compound is also employed in electroplating baths and as a key component in rechargeable batteries:

- Electroplating : Cobalt sulfate is used to deposit cobalt coatings on various substrates, improving corrosion resistance and wear properties.

- Batteries : It acts as a precursor for cobalt salts used in lithium-ion batteries, enhancing energy storage capabilities.

Synthesis of Coordination Compounds

This compound is utilized in synthesizing coordination polymers, which have applications in catalysis and material science due to their unique structural properties .

Agricultural Uses

Cobalt is an essential trace element for plants and animals, making this compound valuable in agriculture:

- Soil Additive : It is applied to soils to enhance cobalt availability, supporting plant growth.

- Animal Feed Supplement : Cobalt sulfate is included in animal feeds to prevent deficiencies that can lead to health issues .

Health and Safety Considerations

While cobalt is necessary for certain biological functions, this compound poses health risks at elevated exposures:

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies cobalt(II) sulfate as possibly carcinogenic (Group 2B), necessitating careful handling in industrial settings .

- Toxicity : Chronic exposure can lead to serious health problems, including cardiomyopathy associated with excessive consumption of cobalt compounds .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Formula | CoSO₄·7H₂O |

| Appearance | Red crystalline solid |

| Solubility | Soluble in water; moderately soluble in acids |

| Main Applications | Pigments, electroplating, battery production, agriculture |

| Health Risks | Possible carcinogen; toxic at high doses |

Case Study: Cobalt Pigments

A study conducted on the use of cobalt pigments in ceramic glazes demonstrated that cobalt(II) sulfate enhances color stability under high-temperature conditions. The pigments exhibited excellent durability and resistance to fading when exposed to UV light.

Case Study: Agricultural Impact

Research published in agricultural journals highlighted the positive effects of cobalt supplementation on crop yield. Fields treated with cobalt(II) sulfate showed improved plant growth metrics compared to untreated controls, emphasizing its role as an essential micronutrient.

Wirkmechanismus

The mechanism by which cobalt(II) sulfate hydrate exerts its effects involves its ability to interact with various molecular targets and pathways:

Molecular Targets: Cobalt ions can bind to proteins and enzymes, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Cobalt(II) sulfate hydrate can be compared with other similar compounds:

Nickel(II) sulfate hydrate: Similar in structure and used in electroplating.

Iron(II) sulfate hydrate: Used in similar industrial applications but differs in its redox properties.

Manganese(II) sulfate hydrate: Also used in agriculture and industry but has different biological roles.

This compound stands out due to its unique combination of solubility, redox properties, and versatility in various applications.

Biologische Aktivität

Cobalt(II) sulfate hydrate (CoSO₄·xH₂O) is a compound that has garnered attention for its biological activity, particularly in the context of human health and environmental interactions. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CoSO₄·7H₂O (heptahydrate form)

- Molar Mass : 154.996 g/mol

- Solubility : Moderately soluble in water and acids

This compound releases cobalt ions (Co²⁺) upon dissolution, which are bioactive and can interact with various biological systems.

Mechanisms of Biological Activity

Cobalt ions have been shown to participate in several biological processes:

- Enzyme Activation : Cobalt acts as a cofactor for certain enzymes, influencing metabolic pathways.

- Cellular Signaling : Co²⁺ ions are involved in signaling pathways that regulate cellular functions, including proliferation and apoptosis.

- Oxygen Transport : Cobalt can mimic iron in hemoglobin, potentially affecting oxygen transport in the body.

Bioavailability and Absorption

The bioavailability of cobalt from this compound is significant due to its solubility in biological fluids. Studies indicate that cobalt salts dissociate almost completely into Co²⁺ ions in simulated human body fluids:

| Biological Fluid | Dissolution Rate |

|---|---|

| Artificial gastric juice | 100% |

| Artificial interstitial fluid | 82.8% |

| Artificial alveolar fluid | 100% |

| Artificial lysosomal fluid | 100% |

This high bioavailability suggests that cobalt(II) sulfate can be readily absorbed by the human body, with absorption rates varying based on individual factors such as gender and nutritional status (e.g., iron deficiency increases absorption) .

Toxicological Studies

Research has demonstrated both beneficial and harmful effects associated with cobalt exposure:

- Erythropoiesis Stimulation : Low doses of cobalt can stimulate red blood cell production, which may be beneficial in certain anemic conditions. The NOAEL (No Observed Adverse Effect Level) was found to be 2.5 mg/kg body weight/day .

- Cardiotoxicity : High doses have been linked to cardiac issues. For instance, a study reported increased heart weight and degenerative heart lesions in rats exposed to high levels of cobalt sulfate .

Case Studies

- Long-term Exposure Study :

- Cardiac Function Study :

Eigenschaften

IUPAC Name |

cobalt(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGORGFZEVHFAQU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026257 | |

| Record name | Cobalt sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-34-0, 60459-08-7 | |

| Record name | Cobalt sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60459-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALT SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZQA69KLC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.